1-Chloro-7-fluoroisoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-7-fluoroisoquinolin-6-ol is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally similar to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-7-fluoroisoquinolin-6-ol can be synthesized through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically involves the use of metal catalysts such as palladium or copper to facilitate the cyclization process . Another method involves the direct introduction of fluorine onto the isoquinoline ring, followed by chlorination .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7-fluoroisoquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups attached to the aromatic ring .
Scientific Research Applications
1-Chloro-7-fluoroisoquinolin-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-7-fluoroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Chloroisoquinoline: Lacks the fluorine atom, which can affect its reactivity and biological activity.
7-Fluoroisoquinoline: Lacks the chlorine atom, which can influence its chemical properties and applications.
1-Chloro-7-methylisoquinoline: Contains a methyl group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness: The hydroxyl group at the 6-position also contributes to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C9H5ClFNO |
---|---|
Molecular Weight |
197.59 g/mol |
IUPAC Name |
1-chloro-7-fluoroisoquinolin-6-ol |
InChI |
InChI=1S/C9H5ClFNO/c10-9-6-4-7(11)8(13)3-5(6)1-2-12-9/h1-4,13H |
InChI Key |
AQBHHLZSAWNVKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.